molecular formula C14H12FNO2 B2625663 N-(2-fluorophenyl)-2-phenoxyacetamide CAS No. 331270-59-8

N-(2-fluorophenyl)-2-phenoxyacetamide

Cat. No.: B2625663
CAS No.: 331270-59-8
M. Wt: 245.253
InChI Key: BKJSJTRIBAMHLP-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-2-phenoxyacetamide (CAS 331270-59-8) is a chemical compound with the molecular formula C14H12FNO2 and a molecular weight of 245.25 g/mol . This compound belongs to the N-phenyl-2-phenoxyacetamide class, which has attracted significant scientific interest due to its diverse bioactivities and potential as a scaffold for developing new therapeutic agents . Recent research has demonstrated that this class of compounds holds particular promise in antiparasitic drug discovery . Specifically, synthetic N-phenyl-2-phenoxyacetamide derivatives have shown significant antileishmanial activity against Leishmania braziliensis , a primary cause of cutaneous leishmaniasis . These compounds exhibited low cytotoxicity in assays with macrophages and Vero cells, indicating a potentially favorable safety profile for host cells and underscoring their value as leads for treating neglected tropical diseases . Furthermore, the phenoxyacetamide structural motif is being explored in oncology research . Related phenoxy acetamide derivatives have demonstrated potent cytotoxic effects against cancer cell lines, including HepG2 (liver cancer), inducing apoptosis and arresting the cell cycle . The broader chemical class has also been investigated as a novel scaffold for kinase inhibition in areas such as chronic myeloid leukemia research, highlighting its versatility in drug design . Researchers are leveraging this compound and its derivatives to develop new, targeted therapies with the aim of overcoming limitations of current treatments. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-fluorophenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-12-8-4-5-9-13(12)16-14(17)10-18-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJSJTRIBAMHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327417
Record name N-(2-fluorophenyl)-2-phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202510
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331270-59-8
Record name N-(2-fluorophenyl)-2-phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 2 Fluorophenyl 2 Phenoxyacetamide and Structural Analogues

Retrosynthetic Analysis of the N-(2-fluorophenyl)-2-phenoxyacetamide Core Structure

Retrosynthetic analysis is a powerful technique for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, two primary disconnections are considered: the amide bond (C-N) and the ether bond (C-O).

Amide Bond Disconnection:

The most logical disconnection is the amide bond, which is a common and reliable bond-forming reaction. ias.ac.in This leads to two key precursors: 2-fluoroaniline (B146934) and 2-phenoxyacetic acid. This is the most direct and convergent approach, as both starting materials are readily available.

Ether Bond Disconnection:

Alternatively, the ether linkage can be disconnected. This would yield N-(2-fluorophenyl)-2-hydroxyacetamide and a phenylating agent. However, this approach is less common for this type of molecule due to potential chemoselectivity issues, where the amide nitrogen could compete with the hydroxyl group in subsequent reactions. amazonaws.com

A further disconnection of 2-phenoxyacetic acid reveals phenol (B47542) and a two-carbon synthon, such as chloroacetic acid. This highlights the fundamental building blocks required for the synthesis.

Classical and Modern Synthetic Routes for this compound Elaboration

The synthesis of this compound can be achieved through various classical and modern methods, primarily focusing on the efficient formation of the amide bond.

Amidation and Etherification Strategies in this compound Synthesis

The primary strategy for synthesizing this compound involves the amidation of 2-phenoxyacetic acid with 2-fluoroaniline. This can be accomplished through several methods:

Acyl Chloride Method: 2-phenoxyacetic acid can be converted to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-phenoxyacetyl chloride is then reacted with 2-fluoroaniline, typically in the presence of a base to neutralize the HCl byproduct.

Coupling Agent-Mediated Amidation: A more direct and milder approach involves the use of coupling agents that activate the carboxylic acid in situ. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.govnih.gov

The ether linkage is typically pre-formed in the 2-phenoxyacetic acid starting material. This is synthesized by the Williamson ether synthesis, reacting a salt of phenol with a haloacetic acid derivative, such as ethyl chloroacetate, followed by hydrolysis of the ester.

Optimization of Catalyst Systems and Reaction Conditions for this compound Formation

Recent advancements in organic synthesis have focused on the development of catalytic methods for direct amidation, which avoid the use of stoichiometric activating agents and reduce waste. catalyticamidation.infocatalyticamidation.info For the synthesis of this compound, several catalytic systems could be optimized:

Lewis Acid Catalysis: Lewis acids such as nickel(II) chloride (NiCl₂) have been shown to effectively catalyze the direct amidation of phenylacetic acid derivatives with amines. nih.gov The reaction conditions, including catalyst loading, temperature, and solvent, can be optimized to maximize the yield. For instance, a 10 mol% loading of NiCl₂ in toluene (B28343) has proven effective for similar reactions. nih.gov

Boronic Acid Catalysis: Boronic acids and their derivatives are another class of catalysts that can promote direct amidation. mdpi.comresearchgate.net The mechanism is believed to involve the formation of an acyloxyboronate intermediate, which is more susceptible to nucleophilic attack by the amine. The choice of boronic acid and the use of dehydrating agents like molecular sieves can significantly impact the reaction efficiency. mdpi.com

Below is a table summarizing various catalytic systems and reaction conditions that could be applied and optimized for the synthesis of this compound.

Catalyst SystemSubstratesSolventTemperature (°C)Yield (%)Reference
NiCl₂ (10 mol%)Phenylacetic acid, BenzylamineToluene11099 nih.gov
Boric AcidCarboxylic Acids, AminesTolueneReflux80-95 catalyticamidation.info
Triphenyl BorateVarious Acids and AminesToluene11040-95 researchgate.net
Sulfated TiO₂/SnO₂Aniline (B41778) derivatives, Acetic acidSolvent-free12065-97 researchgate.net

Green Chemistry Principles Applied to the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. Key areas of focus include:

Atom Economy: Catalytic direct amidation methods offer higher atom economy compared to classical methods that use stoichiometric coupling agents, as the only byproduct is water. catalyticamidation.info

Use of Safer Solvents: The choice of solvent is crucial. While toluene is commonly used, exploring greener alternatives like water or solvent-free conditions is a key aspect of green synthesis. researchgate.net

Catalysis: The use of recyclable heterogeneous catalysts, such as silica-supported acids or metal oxides, can simplify product purification and reduce waste. researchgate.net

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Use of Renewable Feedstocks: While not directly applicable to the core structure, the synthesis of derivatives could potentially incorporate starting materials derived from renewable resources.

Stereoselective Synthesis Approaches for Chiral this compound Analogues

Introducing chirality into the this compound scaffold can lead to analogues with specific biological activities. This can be achieved through several stereoselective synthesis strategies: ethz.chnih.gov

Use of Chiral Starting Materials: A straightforward approach is to start with a chiral building block, such as a chiral phenoxyacetic acid derivative or a chiral fluoroaniline (B8554772) analogue.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the reactants to direct the stereochemical outcome of a key bond-forming step. The auxiliary is then removed in a subsequent step. ethz.ch

Asymmetric Catalysis: The use of a chiral catalyst can induce enantioselectivity in the formation of a new stereocenter. For example, a chiral Lewis acid or an organocatalyst could be employed in a key bond-forming reaction. mdpi.comnih.gov

Multi-component Reactions and Convergent Synthesis Strategies Incorporating this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product, adhering to the principles of green chemistry by reducing the number of synthetic steps and waste generation. researchgate.netfrontiersin.orgrug.nl

A hypothetical MCR for the synthesis of a more complex analogue of this compound could involve the reaction of 2-fluoroaniline, a phenoxy-substituted aldehyde, and an isocyanide in a Ugi-type reaction. This would generate a scaffold with greater molecular diversity in a single, convergent step.

Convergent synthesis, where different fragments of the molecule are synthesized separately and then combined in the final steps, is another efficient strategy. For this compound, the synthesis of 2-fluoroaniline and 2-phenoxyacetic acid followed by their final coupling is a classic example of a convergent approach.

Advanced Structural Characterization and Conformational Analysis of N 2 Fluorophenyl 2 Phenoxyacetamide

Single-Crystal X-ray Diffraction Studies of N-(2-fluorophenyl)-2-phenoxyacetamide Polymorphs and Solvates

Furthermore, SCXRD is crucial for identifying and characterizing polymorphism, the ability of a compound to exist in multiple crystalline forms, and for analyzing solvates, which are crystalline forms containing solvent molecules. nih.govnih.gov Different polymorphs or solvates can exhibit distinct physical properties. The study of these forms is therefore critical in pharmaceutical development.

A hypothetical SCXRD analysis would provide the data outlined in the table below, enabling a complete description of the molecule's solid-state conformation and intermolecular interactions.

Table 1. Hypothetical Crystallographic Data and Key Structural Parameters for a Polymorph of this compound.
ParameterDescriptionExpected Information
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell.Fundamental packing symmetry.
Space GroupThe specific symmetry group of the crystal.Detailed description of molecular arrangement.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit cell.Volume and shape of the unit cell.
Key Bond Lengths (Å)Lengths of specific bonds, e.g., C=O, N-C(aryl), C-O(ether).Information on bond order and electronic effects.
Key Bond Angles (°)Angles between adjacent bonds, e.g., C-N-C, O-C-C.Defines local geometry.
Key Torsion Angles (°)Dihedral angles defining conformation, e.g., C(aryl)-O-CH₂-C(O) and C(O)-N-C(aryl)-C.Describes the relative orientation of molecular fragments.
Hydrogen Bond GeometryDonor-H···Acceptor distances (Å) and angles (°) for N-H···O interactions.Characterizes the primary intermolecular interactions governing crystal packing.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformational Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and conformation in solution. For this compound, ¹H and ¹³C NMR spectra provide information about the chemical environment of each nucleus, while two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, offering direct insight into the molecule's preferred conformation(s) in a given solvent. mdpi.comresearchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the amide proton (N-H), the methylene protons (-O-CH₂-C(O)-), and the protons on the two aromatic rings. The chemical shifts of the aromatic protons are influenced by the electronic nature and position of the substituents (the fluorine atom and the amide linkage on one ring, and the ether linkage on the other). oregonstate.educhemistrysteps.com The amide proton typically appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to resonate at a characteristic downfield shift (typically 165-175 ppm). The carbon atoms of the aromatic rings will show distinct signals, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant. udel.educompoundchem.com

Conformational analysis is significantly enhanced by 2D NOESY experiments. researchgate.netpurdue.eduyoutube.com A NOESY spectrum would show cross-peaks between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. For this compound, key NOE correlations would be expected between the methylene protons and protons on both the phenoxy and the fluorophenyl rings. The presence or absence of such correlations would help define the time-averaged spatial relationship between the two aromatic systems and their orientation relative to the central acetamide (B32628) linker.

Table 2. Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃.
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-~168
-O-CH₂-~4.6~68
N-H~8.5 (broad s)-
Phenoxy Ring (C-O)-~157
Phenoxy Ring (ortho-H, meta-H, para-H)~7.0 - 7.4 (m)~115 - 130
Fluorophenyl Ring (C-N)-~125
Fluorophenyl Ring (C-F)-~155 (d, ¹JCF ≈ 245 Hz)
Fluorophenyl Ring (aromatic-H)~7.1 - 8.3 (m)~116 - 135

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary. 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet. pdx.edursc.orgmnstate.edu

Vibrational Spectroscopy (Infrared and Raman) for Analysis of Intermolecular Interactions in this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. researchgate.net These techniques are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations. For this compound, these methods are particularly sensitive to the hydrogen bonding involving the amide group.

The IR spectrum is expected to be dominated by characteristic absorption bands. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. In the solid state, the position of this band is a strong indicator of hydrogen bonding; a shift to lower frequency (e.g., ~3300 cm⁻¹) compared to a dilute solution in a non-polar solvent suggests the presence of N-H···O intermolecular hydrogen bonds. researchgate.net

Another key diagnostic region is the carbonyl (C=O) stretching vibration, known as the Amide I band, which is a strong absorption typically found between 1630 and 1680 cm⁻¹. Its frequency is also sensitive to hydrogen bonding, shifting to lower wavenumbers when the carbonyl oxygen acts as a hydrogen bond acceptor. The Amide II band, arising from a combination of N-H bending and C-N stretching, appears around 1510-1570 cm⁻¹. researchgate.net Other significant bands include the C-O-C stretching of the ether linkage and various C-H and C=C stretching and bending modes of the aromatic rings.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds, such as the C=C bonds of the aromatic rings, often give rise to strong Raman signals. A combined IR and Raman analysis can therefore provide a more complete vibrational assignment for the molecule. By comparing spectra of the compound in different phases (solid vs. solution) or different crystalline forms (polymorphs), one can gain significant insight into the strength and nature of the intermolecular forces. nih.govharvard.eduresearchgate.net

Table 3. Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity (IR/Raman)
N-H StretchAmide3250 - 3400Strong / Medium
Aromatic C-H StretchAryl Rings3000 - 3100Medium / Strong
Aliphatic C-H Stretch-CH₂-2850 - 2960Medium / Medium
C=O Stretch (Amide I)Amide1640 - 1680Very Strong / Medium
Aromatic C=C StretchAryl Rings1450 - 1600Medium-Strong / Strong
N-H Bend (Amide II)Amide1510 - 1570Strong / Weak
Asymmetric C-O-C StretchEther1200 - 1275Strong / Weak
C-F StretchFluorophenyl1100 - 1250Strong / Weak

Mass Spectrometry Techniques (HRMS, MS/MS) for Structural Confirmation of this compound and Reaction Intermediates

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the calculation of its elemental formula. thermofisher.com Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion, and the analysis of the resulting product ions provides valuable structural information. nih.gov

For this compound (C₁₄H₁₂FNO₂), HRMS would be used to confirm the elemental composition by matching the experimentally measured accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) to the calculated theoretical mass.

MS/MS analysis, typically performed on the protonated molecule [M+H]⁺, would reveal characteristic fragmentation pathways that help to confirm the connectivity of the molecule. The amide and ether linkages are common sites for fragmentation. Proposed key fragmentation pathways for this compound would likely include:

Cleavage of the C-O ether bond: Loss of the phenoxy group as phenol (B47542) (94 Da) or a phenoxy radical (93 Da).

Alpha-cleavage adjacent to the carbonyl group: Cleavage of the CH₂-C(O) bond, leading to the formation of a phenoxymethyl cation (C₇H₇O⁺, m/z 107) or related fragments.

Cleavage of the amide bond: Scission of the C(O)-N bond can lead to fragments corresponding to the acylium ion and the fluorophenylamine moiety.

Formation of a ketene intermediate: A common pathway for such structures involves a rearrangement followed by the loss of the fluorophenylamine group.

These fragmentation patterns allow for the unambiguous structural confirmation of the target compound and can be used to identify related impurities or reaction intermediates during its synthesis.

Table 4. Predicted HRMS and Major MS/MS Fragments for this compound.
IonFormulaCalculated m/zProposed Origin
[M+H]⁺[C₁₄H₁₃FNO₂]⁺246.0925Protonated molecular ion
[M+Na]⁺[C₁₄H₁₂FNNaO₂]⁺268.0744Sodiated molecular ion
Fragment 1[C₈H₆FNO]⁺151.0452Loss of phenoxy radical from [M+H]⁺ followed by rearrangement
Fragment 2[C₇H₇O]⁺107.0491Phenoxymethyl cation from cleavage of CH₂-C(O) bond
Fragment 3[C₆H₆FO]⁺113.0403Fragment from cleavage and rearrangement of the fluorophenyl group
Fragment 4[C₆H₅O]⁺93.0335Phenoxy cation

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration of Chiral Analogues

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of chiral molecules with left- and right-circularly polarized light. u-tokyo.ac.jparxiv.org These techniques are essential for studying non-racemic chiral compounds, allowing for the determination of enantiomeric purity and, often through comparison with computational predictions, the absolute configuration of stereocenters.

The parent molecule, this compound, is achiral and therefore does not produce a CD or ORD signal. However, chirality could be introduced into this scaffold to create chiral analogues. For instance, a stereocenter could be incorporated by placing a substituent on the methylene bridge (e.g., N-(2-fluorophenyl)-2-phenoxypropanamide) or by using a chiral phenoxy group.

For such a hypothetical chiral analogue, CD spectroscopy would be a powerful tool. A CD spectrum plots the difference in absorption of left- and right-circularly polarized light (Δε) versus wavelength. The resulting positive or negative peaks, known as Cotton effects, are characteristic of the chiral molecule's structure and absolute configuration. tum.denih.gov Enantiomers produce mirror-image CD spectra. This property allows for the quantitative determination of enantiomeric excess in a sample, as the magnitude of the CD signal is directly proportional to the excess of one enantiomer over the other.

ORD spectroscopy measures the rotation of the plane of polarized light as a function of wavelength. arxiv.org The complex curve generated, especially in the region of an absorption band (a Cotton effect), is also characteristic of a specific enantiomer.

The application of these techniques would be indispensable in the development of any single-enantiomer drug based on a chiral phenoxyacetamide scaffold. By synthesizing and studying chiral analogues, researchers could explore stereospecific interactions with biological targets. rsc.orgwaldecklab.comresearchgate.netrsc.org

Computational and Theoretical Studies on N 2 Fluorophenyl 2 Phenoxyacetamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity of N-(2-fluorophenyl)-2-phenoxyacetamide

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. These computational methods provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and ether groups, as well as the fluorine atom, indicating these as potential sites for electrophilic attack. Conversely, positive potential would be expected around the amide proton, highlighting it as a site for nucleophilic interaction. These maps are crucial for predicting how the molecule will interact with other chemical species, including biological receptors. scispace.com

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters help in systematically comparing the reactivity of this compound with its derivatives.

Table 1: Representative Global Reactivity Descriptors from DFT Calculations

Parameter Formula Significance
HOMO-LUMO Gap (Egap) ELUMO - EHOMO Indicates chemical reactivity and stability.
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the power of an atom or group to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution.

These theoretical calculations serve as a foundational step in understanding the intrinsic electronic properties of this compound, guiding further experimental studies. scispace.com

Conformational Analysis and Potential Energy Surface Mapping of this compound

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that can be achieved through rotation about single bonds. By mapping the potential energy surface (PES), researchers can identify the most stable, low-energy conformations (local minima) and the energy barriers (transition states) that separate them. u-szeged.huscispace.com

For this compound, the key rotatable bonds are those connecting the phenoxy group to the acetyl moiety and the acetamide (B32628) group to the fluorophenyl ring. Systematic rotation around these bonds (torsion angles) allows for the construction of a PES. This surface is a multidimensional plot of the molecule's potential energy as a function of its geometry. u-szeged.hu Calculations for a PES scan are typically performed using quantum mechanical methods like DFT. scispace.com

The analysis of the PES reveals the preferred orientations of the aromatic rings and the amide group relative to each other. Intramolecular interactions, such as hydrogen bonds (e.g., between the amide N-H and the ether oxygen) or steric clashes, play a significant role in determining the energy of each conformation. u-szeged.hu The global minimum on the PES represents the most stable and likely most populated conformation of the molecule in the gas phase. The presence of multiple low-energy conformers indicates that the molecule can exist as a mixture of different shapes, which can be crucial for its interaction with biological targets. researchgate.net

Table 2: Key Torsional Angles for Conformational Analysis

Torsion Angle Description Impact on Conformation
C-O-C-C Rotation around the ether linkage Orients the phenoxy ring relative to the acetamide backbone.
O-C-C-N Rotation around the acetyl group Affects the position of the phenoxy group relative to the amide plane.

Understanding the conformational landscape is essential for rational drug design, as only specific conformations may be able to bind effectively to a target receptor. u-szeged.hu

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior of this compound

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a "computational microscope" to observe molecular motion. chemrxiv.orgchemrxiv.org

A key application of MD is to investigate the influence of the environment, particularly the solvent, on the molecule's behavior. By simulating this compound in a box of explicit solvent molecules (e.g., water), researchers can observe how solvent interactions affect its conformational preferences and flexibility. researchgate.net The presence of a polar solvent can stabilize certain conformations through hydrogen bonding and dipole-dipole interactions, potentially altering the conformational landscape compared to the gas phase. chemrxiv.orgchemrxiv.org

MD simulations can track the fluctuations of bond lengths, angles, and torsion angles over time, providing a detailed picture of the molecule's flexibility. This is important for understanding how the molecule might adapt its shape upon binding to a receptor. Furthermore, MD can be used to calculate thermodynamic properties, such as the free energy of binding between the molecule and a target protein, which is a critical parameter in drug discovery. scispace.com

Table 3: Information Gained from Molecular Dynamics Simulations

Simulation Output Description Relevance
Trajectory File A record of atomic positions and velocities over time. Visualizes molecular motion and conformational changes.
Root Mean Square Deviation (RMSD) A measure of the average change in atomic positions from a reference structure. Assesses the stability of the simulation and conformational stability.

These simulations bridge the gap between static quantum calculations and the dynamic reality of molecules in a biological environment. researchgate.net

Prediction of Spectroscopic Signatures for this compound

Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which can be invaluable for identifying and characterizing this compound. Theoretical spectra can be compared with experimental data to confirm the molecular structure.

DFT calculations are commonly used to predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical IR spectrum can be generated. This spectrum would be expected to show characteristic peaks for the N-H stretch, the C=O (amide I) stretch, the C-N stretch, and vibrations associated with the aromatic rings and the C-O-C ether linkage. Comparing the calculated frequencies (often scaled by an empirical factor to account for systematic errors) with an experimental spectrum helps in assigning the observed bands to specific molecular motions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted computationally. The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. The calculations determine the magnetic shielding of each nucleus, which is then converted into a chemical shift relative to a standard (e.g., tetramethylsilane). The predicted NMR spectrum can aid in the assignment of complex experimental spectra and confirm the connectivity of the molecule.

Table 4: Predicted Spectroscopic Data and Their Significance

Spectroscopy Type Predicted Parameter Structural Information Provided
Infrared (IR) Vibrational Frequencies (cm⁻¹) Presence of functional groups (N-H, C=O, C-O-C, C-F).
¹H NMR Chemical Shifts (ppm) Chemical environment of hydrogen atoms, number of distinct protons.

These theoretical predictions are a valuable complement to experimental spectroscopic techniques, aiding in the structural elucidation and characterization of this compound and its derivatives.

Theoretical Investigation of Reaction Mechanisms Involving this compound

Theoretical chemistry can be used to explore the potential chemical reactions that this compound might undergo, such as hydrolysis, oxidation, or thermal decomposition. By mapping the reaction pathway, computational methods can identify the transition state structures and calculate the activation energies, providing critical insights into the feasibility and kinetics of a proposed mechanism. nih.gov

For example, the hydrolysis of the amide bond is a fundamentally important reaction. A theoretical study would model the approach of a water molecule (or hydroxide (B78521) ion for base-catalyzed hydrolysis) to the amide carbonyl carbon. Using DFT, the geometry of the transition state for the formation of a tetrahedral intermediate can be located and its energy calculated. The height of this energy barrier (the activation energy) determines the rate of the reaction. Such calculations can reveal how factors like the fluorine substituent influence the reactivity of the amide bond compared to non-fluorinated analogs. nih.gov

Another area of investigation could be the molecule's metabolic fate. Computational models can predict sites of metabolism by calculating the activation energies for reactions like hydroxylation of the aromatic rings or N-dealkylation, which are common metabolic pathways catalyzed by cytochrome P450 enzymes. Bond dissociation energies (BDE) can also be calculated to predict sites susceptible to autoxidation. scispace.com

These theoretical investigations provide a molecular-level understanding of chemical reactivity that is often difficult to obtain through experimental means alone. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. For a series of derivatives of this compound, QSPR could be used to predict properties like solubility, melting point, or chromatographic retention time. iucr.org

The process begins by calculating a large number of numerical descriptors for each molecule in a training set of related compounds with known property values. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., dipole moment, HOMO/LUMO energies).

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to develop an equation that relates a subset of these descriptors to the property of interest. The resulting QSPR model can then be used to predict the property for new, unsynthesized derivatives of this compound.

This approach is highly valuable in the early stages of materials science or drug discovery, as it allows for the virtual screening of large libraries of potential compounds and the prioritization of candidates with desirable properties for synthesis and testing.

Table 6: Components of a QSPR Model

Component Description Example
Training Set A group of molecules with known structures and measured property values. A series of substituted phenoxyacetamides with measured aqueous solubility.
Molecular Descriptors Numerical values that encode different aspects of a molecule's structure. Molecular weight, LogP, polar surface area, HOMO energy.
Statistical Model A mathematical equation relating descriptors to the property. Property = c₀ + c₁D₁ + c₂D₂ + ...

By leveraging QSPR, researchers can efficiently explore the chemical space around the this compound scaffold to identify derivatives with optimized properties.

Mechanistic Investigations of Molecular Interactions Involving N 2 Fluorophenyl 2 Phenoxyacetamide

Biophysical Characterization of N-(2-fluorophenyl)-2-phenoxyacetamide Binding to Model Systems and Macromolecules

The initial step in understanding the biological potential of this compound involves a thorough biophysical characterization of its binding to model proteins and other macromolecules. A variety of techniques can be employed to determine the affinity, stoichiometry, and thermodynamics of these interactions. nih.govworldscientific.com Each method relies on a different physical observable, and employing a combination provides the most robust characterization. nih.gov

Key biophysical techniques applicable to studying the binding of this compound include:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. nih.gov It is considered the gold standard for thermodynamic characterization, as a single experiment can determine the binding affinity (Kd), binding enthalpy (ΔH), and stoichiometry (n). From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. nih.govnih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of an analyte (like this compound) to a ligand immobilized on a sensor surface in real-time. irbm.com It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be derived. irbm.com

Fluorescence Spectroscopy: This method relies on changes in the intrinsic fluorescence of a protein (typically from tryptophan or tyrosine residues) or the fluorescence of a probe upon ligand binding. jelsciences.com Changes in fluorescence intensity or polarization can be used to determine binding affinity. nih.govscholaris.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and characterizing binding events at an atomic level. irbm.com Ligand-observed NMR experiments can rapidly screen for binding, while protein-observed NMR can identify the specific amino acid residues involved in the interaction, providing structural details of the binding site. nih.gov

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in the thermal stability of a protein upon ligand binding. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm), which can be monitored using a fluorescent dye. nih.gov

These methods allow for a quantitative comparison of the binding of this compound to different macromolecules, offering insights into its potential specificity and mechanism of action.

Table 1: Biophysical Techniques for Characterizing Macromolecule-Ligand Interactions

Technique Principle Key Parameters Determined
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding Kd, ΔH, ΔS, n
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding kon, koff, Kd
Fluorescence Spectroscopy Monitors changes in fluorescence properties Kd
Nuclear Magnetic Resonance (NMR) Detects changes in the magnetic environment of nuclei Binding site, Kd, structure

Elucidation of Enzyme Inhibition Mechanisms by this compound Analogues

Analogues of this compound, particularly those containing the acetamide (B32628) moiety, have been investigated as inhibitors of various enzymes. researchgate.netnih.gov The structural features of this compound—a substituted phenyl ring, an amide linkage, and a phenoxy group—are common in many enzyme inhibitors. For instance, various 2-(phenoxy)-N-(aryl) acetamide derivatives have shown inhibitory potential against enzymes such as α-glucosidase and acetylcholinesterase (AChE). researchgate.net Furthermore, the acetamide functional group is a key feature in many cyclooxygenase-II (COX-II) inhibitors. archivepp.comgalaxypub.co

The mechanism of enzyme inhibition can be elucidated through kinetic studies. By measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations, it is possible to determine the mode of inhibition:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Structure-activity relationship (SAR) studies on related acetamide derivatives have provided insights into the features that govern potency and selectivity. For example, in a series of heme oxygenase-1 (HO-1) inhibitors, modifications to the N-phenyl ring and the length of the connecting chain significantly impacted the inhibitory activity (IC50 values). nih.gov The addition of a methyl group to the amide nitrogen in one analogue increased its potency by over 30-fold. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Acetamide Analogues

Compound Class Enzyme Target Example IC50 (µM) Reference
Anilide Derivatives Heme Oxygenase-1 (HO-1) 8.34 nih.gov
N-methylated Acetamides Heme Oxygenase-1 (HO-1) 0.9 nih.gov
Phenoxy Acetamides α-Glucosidase Varies with substitution researchgate.net

These findings suggest that this compound could potentially act as an enzyme inhibitor, and its specific mechanism would be a key area of investigation.

Protein-Ligand Interaction Dynamics of this compound through Advanced Biophysical Techniques

While techniques like ITC and SPR provide information on the thermodynamics and kinetics of binding, they often treat the interacting molecules as static entities. However, protein-ligand interactions are dynamic processes involving conformational changes in both the protein and the ligand. Advanced biophysical techniques can provide crucial insights into these dynamics. researchgate.net

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for probing conformational changes in a protein upon ligand binding. The technique monitors the rate at which backbone amide protons exchange with deuterium (B1214612) from the solvent. researchgate.net Regions of the protein that become more protected from the solvent upon binding of this compound (e.g., at the binding interface) will show a reduced rate of deuterium uptake. This allows for the mapping of the binding site and the identification of allosteric conformational changes occurring elsewhere in the protein. researchgate.net

Native Mass Spectrometry can be used to study the intact protein-ligand complex, providing information on binding stoichiometry under non-denaturing conditions. researchgate.net

NMR Spectroscopy also offers a wealth of dynamic information. Relaxation experiments can probe motions in the protein and the ligand on a wide range of timescales, revealing how the dynamics of the protein change upon binding of this compound.

These advanced methods provide a more complete picture of the interaction, moving beyond a simple "lock-and-key" model to a more nuanced understanding of the dynamic interplay between the small molecule and its macromolecular target.

Self-Assembly and Supramolecular Architectures Involving this compound

The structure of this compound, containing both hydrogen bond donors (N-H) and acceptors (C=O), as well as multiple aromatic rings, makes it a candidate for self-assembly into ordered supramolecular structures. Aromatic amides are well-known building blocks for creating complex architectures through non-covalent interactions. iupac.orgacs.org

The primary forces driving the self-assembly of this molecule would likely be:

Hydrogen Bonding: The amide group can form intermolecular N-H···O=C hydrogen bonds, leading to the formation of linear chains or sheet-like structures. This is a common motif in the crystal structures of aromatic amides. researchgate.net

π-π Stacking: The fluorophenyl and phenoxy rings can interact with each other through π-π stacking. These interactions are crucial in the self-assembly of many phenylalanine derivatives into hydrogels and other materials. researchgate.net

Hydrophobic Interactions: The non-polar aromatic surfaces can drive aggregation in aqueous environments to minimize contact with water.

Depending on the interplay of these forces and the conditions (e.g., solvent, concentration), this compound could potentially form various supramolecular architectures, such as nanofibers, vesicles, or organogels. iupac.org The study of these self-assembled materials is a significant area of materials science, with applications in areas like drug delivery and tissue engineering. researchgate.net

Reaction Kinetics and Thermodynamics in Model Systems Perturbed by this compound

Enthalpy (ΔH): Represents the change in heat content of the system upon binding. A negative (exothermic) ΔH is favorable and is typically driven by the formation of hydrogen bonds and van der Waals interactions between the ligand and the protein.

Entropy (ΔS): Represents the change in the randomness or disorder of the system. Binding events are often associated with an unfavorable decrease in conformational entropy as the ligand and parts of the protein become more ordered. blopig.com However, this can be offset by a favorable entropy gain from the release of ordered water molecules from the binding site (the hydrophobic effect). blopig.com

As previously mentioned, ITC is the primary experimental technique for directly measuring these thermodynamic parameters. nih.gov

Beyond binding, the presence of this compound could influence the kinetics of chemical reactions in a model system. For example, its binding within an enzyme's active site would alter the kinetics of the catalyzed reaction. Furthermore, the stability of the compound itself can be studied through kinetic analysis of its hydrolysis. Studies on the alkaline hydrolysis of acetanilides, for instance, have determined the reaction rates and explored how different substituents on the phenyl ring affect the stability of the amide bond. researchgate.net Such studies provide a baseline for understanding the chemical reactivity and stability of the this compound molecule. The rate of a reaction is influenced by factors such as concentration, temperature, and the presence of catalysts, and can be described by a rate law and an activation energy derived from the Arrhenius equation. ncert.nic.inmystudycart.com

Derivatization and Chemical Transformations of N 2 Fluorophenyl 2 Phenoxyacetamide for Diversification

Functional Group Interconversions on the N-(2-fluorophenyl)-2-phenoxyacetamide Core

The this compound structure contains several key functional groups—an amide, an ether, and two aromatic rings—that are amenable to a variety of interconversions. These transformations allow for systematic structural modifications to explore the chemical space around the core molecule.

Amide Group Transformations : The central amide bond is a key site for modification. It can undergo hydrolysis under acidic or basic conditions to yield 2-fluoroaniline (B146934) and phenoxyacetic acid. Conversely, the amide can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to produce the corresponding secondary amine, N-(2-fluorophenethyl)-2-phenoxyethanamine.

Ether Linkage Cleavage : The phenoxy ether bond can be cleaved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). This reaction would yield N-(2-fluorophenyl)-2-hydroxyacetamide and phenol (B47542), providing a handle for introducing different alkoxy or aryloxy groups.

Aromatic Ring Functionalization : Both the N-(2-fluorophenyl) ring and the phenoxy ring are targets for electrophilic aromatic substitution. Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), or Friedel-Crafts acylation/alkylation can introduce substituents onto the rings. The position of substitution is directed by the existing groups; the fluorine atom and the amide nitrogen direct ortho- and para-substitution on the N-phenyl ring, while the ether oxygen directs ortho- and para-substitution on the phenoxy ring.

Table 1: Potential Functional Group Interconversions
Functional GroupReaction TypeTypical ReagentsPotential Product(s)
AmideHydrolysisH₃O⁺ or OH⁻, heat2-Fluoroaniline and Phenoxyacetic acid
AmideReductionLiAlH₄ then H₂ON-(2-fluorophenethyl)-2-phenoxyethanamine
EtherCleavageHBr or BBr₃N-(2-fluorophenyl)-2-hydroxyacetamide and Phenol
Aromatic Ring (Phenoxy)NitrationHNO₃, H₂SO₄N-(2-fluorophenyl)-2-(nitrophenoxy)acetamide
Aromatic Ring (N-phenyl)BrominationBr₂, FeBr₃N-(bromo-2-fluorophenyl)-2-phenoxyacetamide

Synthesis of Conjugates and Hybrid Molecules Incorporating this compound

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a conjugate with potentially enhanced or synergistic biological activities. This compound can serve as a versatile scaffold for creating such hybrid molecules.

The synthesis of these conjugates typically involves modifying the core structure to introduce a reactive handle, such as a terminal alkyne or azide (B81097) for "click chemistry," or a carboxylic acid or amine for amide coupling. For instance, the phenoxy ring can be derivatized with a propargyl group (via Williamson ether synthesis on a hydroxylated precursor) to allow for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the covalent linking of the core structure to other bioactive molecules, such as heterocycles known for specific biological activities. mdpi.com

An example strategy involves conjugating the this compound scaffold with a thiazole (B1198619) moiety, a heterocycle found in many biologically active compounds. nih.govijcce.ac.ir This could be achieved by first synthesizing a phenoxyacetamide derivative bearing an amino group, which can then be reacted to form the thiazole ring. Such hybrid molecules could exhibit a dual mode of action or improved target specificity.

Table 2: Examples of Bioactive Scaffolds for Conjugation
Bioactive ScaffoldPotential Therapeutic AreaLinking Chemistry Example
ThiazoleAnticancer, AntibacterialHantzsch thiazole synthesis
QuinoloneAntibacterialNucleophilic substitution
HydantoinAnticonvulsant, AntibacterialAmide bond formation
TriazoleAntifungal, AnticancerAzide-alkyne "click" chemistry

Exploration of Novel Reaction Pathways for this compound Modification

Modern synthetic methodologies offer novel ways to modify the this compound scaffold, often with high selectivity and efficiency. One of the most powerful emerging strategies is transition-metal-catalyzed C-H activation. reading.ac.uk This approach allows for the direct functionalization of carbon-hydrogen bonds, which are typically unreactive, bypassing the need for pre-functionalized starting materials.

For the this compound core, the amide group can act as an intrinsic directing group to guide a metal catalyst (e.g., rhodium or palladium) to a specific C-H bond, typically at the ortho position of one of the phenyl rings. rsc.org This strategy has been successfully demonstrated on related phenoxyacetamide structures. researchgate.net

C-H Olefination : Using a rhodium catalyst, the ortho C-H bond of the phenoxy group can be directly coupled with various olefins, such as maleimides, to install an alkenyl group. rsc.org

C-H Arylation : Palladium-catalyzed C-H activation can be used to couple the ortho C-H bond of the N-phenyl ring with aryl boronic acids or related reagents, forming a biaryl linkage. nih.gov

These advanced methods provide access to a new chemical space of derivatives that would be difficult to synthesize using traditional methods, enabling the creation of highly diversified molecular libraries.

Table 3: Novel C-H Functionalization Reactions
ReactionCatalyst SystemReactantProduct Type
Ortho-Olefination[RhCpCl₂]₂Alkenes (e.g., maleimides)Ortho-alkenyl derivative
Ortho-ArylationPd(OAc)₂Arylboronic acidsOrtho-aryl derivative
Ortho-Alkynylation[RhCpCl₂]₂AlkynesOrtho-alkynyl derivative

Solid-Phase Synthesis Approaches for this compound Library Generation

Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of related compounds for high-throughput screening. mdpi.com This methodology can be adapted to produce a diverse library of this compound analogs by immobilizing one of the building blocks on a solid support (resin) and sequentially adding the other components.

A potential solid-phase strategy could involve the following steps:

Immobilization : An appropriate resin (e.g., Rink amide resin) is functionalized with 2-fluoroaniline.

Coupling : The resin-bound aniline (B41778) is then acylated with a variety of substituted phenoxyacetic acids. This step allows for the introduction of diversity at the phenoxy portion of the molecule.

Cleavage : The final products are cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA), to yield the desired library of N-(2-fluorophenyl)-2-(substituted-phenoxy)acetamide derivatives.

This approach, often referred to as combinatorial chemistry, allows for the systematic modification of the phenoxy ring, enabling the exploration of how different substituents at this position affect the compound's properties. nih.govnih.gov The process is highly amenable to automation, facilitating the production of hundreds or thousands of unique compounds efficiently.

Photochemical and Electrochemical Transformations of this compound

Photochemistry and electrochemistry offer alternative, often milder, methods for inducing chemical transformations compared to traditional thermal reactions.

Photochemical Reactions : The aromatic rings in this compound can absorb UV light, leading to electronically excited states that can undergo unique reactions. While specific studies on this molecule are limited, related aromatic amides are known to undergo photochemical degradation or rearrangement. researchgate.net Potential transformations could include intramolecular cyclization, particularly if a suitable ortho substituent is present, or photo-Fries rearrangement.

Electrochemical Synthesis : Electrosynthesis uses electrical current to drive chemical reactions, often avoiding the need for harsh reagents. rsc.org For a molecule like this compound, anodic oxidation could generate radical cations, leading to dimerization or coupling reactions with other nucleophiles present in the reaction medium. snnu.edu.cnresearchgate.net For example, oxidative coupling between two molecules could form biaryl linkages. Conversely, cathodic reduction could potentially be used to selectively reduce specific functional groups. These green chemistry approaches are gaining traction for their potential to create complex molecules under environmentally friendly conditions.

Advanced Analytical Methodologies for Research and Characterization of N 2 Fluorophenyl 2 Phenoxyacetamide

Chromatographic Techniques (HPLC, GC, SFC) for Purity Assessment and Complex Mixture Separation

Chromatographic methods are fundamental in assessing the purity of N-(2-fluorophenyl)-2-phenoxyacetamide and separating it from complex mixtures, such as reaction intermediates and byproducts. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer distinct advantages for its analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the purity determination of non-volatile and thermally unstable compounds like this compound. nih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is commonly employed for compounds of similar polarity. nih.govnih.gov The purity is typically assessed by detecting the analyte with a Diode-Array Detector (DAD) or UV-Vis detector, which allows for the quantification of the main peak area relative to any impurity peaks. nih.gov Method development often involves optimizing the mobile phase composition (e.g., acetonitrile (B52724) and water mixtures with additives like formic acid) to achieve sharp, well-resolved peaks. nih.govacs.org

Table 1: Illustrative HPLC Parameters for Analysis of Acetamide (B32628) Derivatives
ParameterCondition
ColumnReversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) nih.gov
Mobile PhaseAcetonitrile and Water with 0.1% Formic Acid nih.govnih.gov
GradientOptimized gradient elution for separation of impurities
Flow Rate1.0 mL/min
DetectorDAD or UV-Vis at 215 nm and 254 nm sigmaaldrich.com
Column TemperatureAmbient or controlled (e.g., 40 °C)

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While this compound itself may have limited volatility, GC analysis could be possible. However, a related compound, Acetoxyacetamide, N-(2-fluorophenyl)-, is noted to have available GC data, suggesting that with appropriate conditions, this technique could be applied. bohrium.com Derivatization might be employed to increase the volatility and thermal stability of the analyte. GC provides high resolution and is often coupled with mass spectrometry (GC-MS) for definitive identification of impurities. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC has emerged as a green and efficient alternative to both HPLC and GC. researchgate.net It uses supercritical carbon dioxide as the main mobile phase, often with a polar organic co-solvent like methanol. This technique is particularly advantageous for its high speed, reduced solvent consumption, and unique selectivity, especially for chiral separations. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations without compromising efficiency. SFC is well-suited for the purification and analysis of pharmaceutical compounds and can be readily scaled from analytical to preparative applications. researchgate.net

Capillary Electrophoresis (CE) for Characterization of this compound in Solution

Capillary Electrophoresis (CE) is a high-resolution separation technique that characterizes analytes in solution based on their electrophoretic mobility in an electric field. It is a powerful tool for assessing the purity and physicochemical properties of small molecules like this compound.

The most common mode, Capillary Zone Electrophoresis (CZE), separates ions based on their charge-to-size ratio. While this compound is a neutral molecule, its characterization can be achieved using Micellar Electrokinetic Chromatography (MEKC), a variant of CE. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudostationary phase. Neutral analytes like this compound can partition between the aqueous buffer and the micelles, allowing for separation based on their hydrophobicity.

CE offers several advantages, including extremely high separation efficiency, short analysis times, and minimal sample and reagent consumption. It can be used to determine properties such as the isoelectric point of related charged species or to study interactions with other molecules in solution. Coupling CE with various detectors, such as UV-Vis, provides quantitative information about the compound's concentration and purity.

Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Advanced Structural and Mechanistic Investigations

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the detailed structural analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique used for identifying and quantifying compounds in complex mixtures. After separation by HPLC, the analyte is ionized (e.g., by Electrospray Ionization - ESI) and subjected to tandem mass spectrometry (MS/MS). sigmaaldrich.com In the MS/MS process, a specific precursor ion corresponding to the protonated molecule [M+H]+ of this compound is selected and fragmented. The resulting product ions create a unique fragmentation pattern that serves as a structural fingerprint for the compound, enabling its unambiguous identification even at trace levels. This technique is crucial for pharmacokinetic studies, metabolite identification, and mechanistic investigations of chemical reactions. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For compounds amenable to GC, GC-MS/MS offers exceptional sensitivity and specificity. The compound is first separated by GC and then ionized, typically through electron ionization (EI). bohrium.com EI often causes extensive fragmentation, providing a detailed mass spectrum. bohrium.com While high fragmentation can sometimes lead to the absence of a molecular ion, it provides rich structural information. In GC-MS/MS, specific fragment ions can be selected as precursors for further fragmentation, enhancing specificity and reducing chemical noise, which is particularly useful for analyzing complex matrices. Analysis of the fragmentation patterns of related phenoxy and acetamide structures can help predict the fragmentation pathways for this compound. bohrium.com

Table 2: Predicted Precursor and Major Product Ions for this compound in MS/MS Analysis
TechniquePrecursor Ion (m/z)Predicted Major Product Ions (m/z)Associated Fragment Structure
LC-MS/MS (ESI+)246.09154.06[C8H7FNO]+
LC-MS/MS (ESI+)246.09111.04[C6H4FN]+
LC-MS/MS (ESI+)246.0993.04[C6H5O]+
GC-MS/MS (EI)245.08152.05[C8H5FNO]+
GC-MS/MS (EI)245.0877.04[C6H5]+

Development of Specialized Spectroscopic Probes Utilizing the this compound Scaffold

The structural framework of this compound, specifically the aryl acetamide moiety, presents a promising scaffold for the development of specialized spectroscopic probes. sigmaaldrich.com Fluorescent probes are powerful tools for real-time monitoring and imaging in biological and chemical systems due to their high sensitivity and non-invasive nature. researchgate.net

Research on structurally related arylacetamides has demonstrated their successful use in creating fluorescent probes. nih.govsigmaaldrich.com For instance, fluorescein (B123965) isothiocyanate (FITC) has been conjugated to arylacetamide derivatives to produce probes capable of selectively labeling and imaging kappa opioid receptors in cells. nih.govsigmaaldrich.com This was achieved by introducing a reactive functional group onto the aryl ring of the acetamide, allowing for the attachment of the fluorophore, sometimes via a linker to reduce non-specific binding. nih.gov

Following this strategy, the this compound scaffold could be chemically modified to incorporate a fluorophore. The fluorophenyl or phenoxy rings could be functionalized with an amine or other suitable group to enable conjugation with a fluorescent dye. The resulting probe could then be investigated for its ability to selectively bind to specific targets or to respond to changes in its local chemical environment, such as polarity, which could modulate its fluorescent properties. researchgate.net The development of such probes would enable advanced applications in cellular imaging and biochemical assays.

Microfluidic Systems for High-Throughput Reaction Monitoring and Synthesis

Microfluidic systems, also known as lab-on-a-chip technology, offer a revolutionary approach to chemical synthesis and analysis by manipulating small volumes of fluids in micro-scale channels. These systems provide significant advantages over traditional batch synthesis, including precise control over reaction parameters, rapid mixing, enhanced heat and mass transfer, and improved safety.

For the synthesis of this compound, a microfluidic reactor could be designed to continuously mix the reactants (e.g., 2-fluoroaniline (B146934) and 2-phenoxyacetyl chloride) under controlled flow rates and temperatures. This approach allows for rapid optimization of reaction conditions, leading to higher yields and purity while minimizing waste. The small dimensions of the microchannels ensure efficient mixing, which can accelerate reaction rates and suppress side reactions.

Furthermore, microfluidic devices can be integrated with in-line analytical techniques, such as spectroscopy (UV-Vis, fluorescence) or mass spectrometry, for high-throughput reaction monitoring. This allows for real-time analysis of the reaction progress, providing immediate feedback on the formation of the product and any intermediates or byproducts. This capability is invaluable for mechanistic studies and for ensuring consistent product quality in a continuous manufacturing process.

Emerging Research Directions and Future Perspectives for N 2 Fluorophenyl 2 Phenoxyacetamide Chemistry

N-(2-fluorophenyl)-2-phenoxyacetamide as a Scaffold for Chemical Biology Probes

The this compound framework presents a promising scaffold for the design and synthesis of chemical biology probes. These tools are instrumental in dissecting complex biological processes. By incorporating reporter groups such as fluorophores or biotin (B1667282) onto the core structure, researchers can create probes for visualizing and isolating protein targets within a cellular context. The inherent bioactivity of some phenoxyacetamide derivatives suggests that such probes could be valuable for identifying novel therapeutic targets and elucidating mechanisms of drug action.

The development of fully-functionalized natural product probes is a growing area in chemical proteomics, aimed at exploring the ligandable proteins in human cells. chemrxiv.org This approach, which involves the semi-synthesis of photoaffinity probes from natural product scaffolds, could be adapted for this compound. chemrxiv.org By introducing photoactivatable moieties and affinity tags, this scaffold could be transformed into a probe for identifying novel protein binders and drug targets. chemrxiv.org

Moreover, radiolabeled derivatives of natural compounds are increasingly being used in nuclear medicine for diagnostic and therapeutic purposes. mdpi.com The this compound scaffold could be modified to incorporate radionuclides, creating probes for PET or SPECT imaging, potentially for visualizing biological targets in vivo. mdpi.com

Integration of this compound into Advanced Materials Science

The integration of this compound into advanced materials science remains a largely unexplored yet potentially fruitful area of research. The structural features of this compound, including its aromatic rings and amide linkage, suggest its potential as a building block for novel polymers and functional materials. The presence of the fluorine atom can impart unique properties such as thermal stability and altered electronic characteristics.

N-aryl amides are integral components in a wide array of functional organic materials. The specific properties of this compound could be harnessed in the development of materials with tailored optical, electronic, or mechanical properties. For instance, the phenoxyacetamide moiety is found in some biologically active compounds, and incorporating this scaffold into polymers could lead to the development of bioactive materials for biomedical applications, such as drug delivery systems or biocompatible coatings.

Mechanistic Insights into Fundamental Biological System Perturbations by this compound Analogues

Analogues of this compound have demonstrated a range of biological activities, offering valuable insights into their perturbation of fundamental biological systems. Notably, various phenoxyacetamide derivatives have been investigated for their potential as anticancer agents. mdpi.comnih.gov Mechanistic studies have revealed that some of these compounds can induce apoptosis in cancer cells through the regulation of key signaling pathways. mdpi.comnih.gov

For instance, certain novel phenoxyacetamide derivatives have been shown to be potent apoptotic inducers in liver cancer cells. mdpi.com These compounds can cause cell cycle arrest and upregulate pro-apoptotic genes while downregulating anti-apoptotic genes, acting through both intrinsic and extrinsic apoptotic pathways. nih.gov Molecular docking studies have suggested that some of these derivatives may exert their effects by inhibiting proteins such as PARP-1. nih.gov

Furthermore, other phenoxyacetamide analogues have been identified as potent and selective inhibitors of monoamine oxidases (MAOs), enzymes that are important targets for antidepressant drugs. nih.gov The acetamide (B32628) group in these molecules is thought to play a crucial role in their inhibitory activity against MAO-A and MAO-B. nih.gov The exploration of these mechanisms provides a deeper understanding of how this chemical scaffold can be modified to selectively target different biological pathways.

Compound TypeBiological ActivityPotential Mechanism of Action
Phenoxyacetamide DerivativesAnticancer (Liver Cancer)Induction of apoptosis, cell cycle arrest, PARP-1 inhibition mdpi.comnih.gov
Phenoxyacetamide AnaloguesMonoamine Oxidase (MAO) InhibitionSelective inhibition of MAO-A and MAO-B nih.gov
N-phenylacetamide DerivativesAntibacterialDisruption of bacterial cell membranes nih.gov

Chemoinformatics and AI-Driven Discovery of Novel this compound Derivatives

Chemoinformatics and artificial intelligence (AI) are revolutionizing the field of drug discovery, and these approaches are highly applicable to the exploration of the chemical space around this compound. By leveraging computational tools, researchers can design and screen virtual libraries of derivatives with improved biological activity and pharmacokinetic properties.

A notable example of the application of chemoinformatics in this area is the use of hierarchical docking-based virtual screening and molecular dynamics (MD) simulations to identify novel inhibitors of Dot1-like protein (DOT1L), a target in acute leukemias. nih.gov This study successfully identified phenoxyacetamide-derived hits with high binding affinity for DOT1L, with one compound showing particularly promising results in terms of its glide score and binding free energy. nih.gov

Sustainable Synthesis and Degradation Pathways of this compound

The principles of green chemistry are increasingly being applied to the synthesis of amides, and these approaches can be extended to the production of this compound. Sustainable synthetic methods aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

Several green methods for the synthesis of N-aryl amides have been reported. One such approach involves the one-pot conversion of nitroarenes into N-aryl amides using a metal-free reduction with trichlorosilane, followed by reaction with an anhydride. nih.gov Another method utilizes an iron-mediated reaction of nitroarenes with acyl chlorides in water, a green solvent. rsc.org Visible-light-induced iron catalysis has also been employed for the reductive amidation of chloroalkanes with nitroarenes, avoiding the need for an external reductant or photocatalyst. rsc.org Solvent-free synthesis of amides from carboxylic acids and urea, catalyzed by boric acid, represents another environmentally friendly option. researchgate.net

The degradation of this compound is also an important consideration for its environmental fate. While specific degradation pathways for this compound have not been extensively studied, insights can be gained from related structures. For instance, the biodegradation of phenoxyacetic acid has been demonstrated in soil by microorganisms such as Pseudomonas putida. nih.gov Microbial degradation is a key process for the removal of xenobiotic compounds from the environment and often involves enzymatic transformations. nih.govfrontiersin.org The degradation of this compound in the environment would likely involve microbial pathways that cleave the amide bond and hydroxylate the aromatic rings, eventually leading to mineralization. mdpi.com

Synthetic MethodKey Features
Metal-free reduction of nitroarenesOne-pot, uses inexpensive reagents nih.gov
Fe-mediated reaction in waterUses a green solvent, avoids difficult to recover additives rsc.org
Visible-light-induced iron catalysisReductant- and photocatalyst-free rsc.org
Boric acid catalyzed solvent-free synthesisSimple, efficient, and avoids solvents researchgate.net

Unexplored Chemical Reactivity and Synthetic Space of the this compound Framework

The this compound framework possesses a rich, yet largely unexplored, chemical reactivity that offers numerous opportunities for synthetic diversification. The presence of multiple functional groups—an amide, a fluorinated aromatic ring, a phenoxy group, and an ether linkage—provides a platform for a wide range of chemical transformations.

The amide bond itself can be a site for various reactions. While generally stable, it can be cleaved under harsh conditions or, more interestingly, activated for further functionalization. The N-arylation of acetamide has been explored with various catalysts, suggesting that the nitrogen of the amide in this compound could potentially be further substituted. chemrxiv.orgbsu.by The α-position to the carbonyl group is another potential site for functionalization, for instance, through α-fluorination. u-tokyo.ac.jp

The aromatic rings offer avenues for electrophilic and nucleophilic aromatic substitution reactions. The fluorine atom on one of the rings can influence the regioselectivity of these reactions and can also serve as a handle for cross-coupling reactions. The phenoxy group can also be modified, potentially through cleavage of the ether bond or substitution on the phenyl ring. The synthetic utility of oxygenases in site-selective functionalization of complex molecules could also be applied to this scaffold to introduce hydroxyl groups at specific positions. nih.gov

Exploring these and other transformations will undoubtedly expand the synthetic space accessible from the this compound framework, leading to the creation of novel derivatives with potentially valuable biological and material properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-2-phenoxyacetamide, and how can reaction efficiency be monitored?

  • Methodology : A common approach involves nucleophilic substitution under alkaline conditions. For example, coupling 2-fluorophenylamine with phenoxyacetyl chloride in the presence of a weak base (e.g., K₂CO₃) in acetonitrile, followed by stirring at room temperature. Reaction progress can be tracked via thin-layer chromatography (TLC) to confirm intermediate formation . Purification typically involves filtration and solvent evaporation under reduced pressure.

Q. How can the structural integrity and purity of This compound be validated?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR for confirming hydrogen/carbon environments and substituent positions.
  • FTIR to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • Single-crystal XRD for precise bond-length/angle measurements, as demonstrated in similar acetamide derivatives .
    • Purity : HPLC or GC-MS can quantify impurities, while elemental analysis verifies stoichiometry.

Q. What are the key physicochemical properties of This compound relevant to solubility and bioavailability?

  • Key Data :

  • LogP : ~1.85 (indicative of moderate lipophilicity) .
  • PSA (Polar Surface Area) : ~29.1 Ų, suggesting moderate permeability .
    • Methodology : Solubility can be experimentally determined in solvents (DMSO, ethanol) via gravimetric analysis. Computational tools like ChemAxon or ACD/Labs predict bioavailability parameters.

Advanced Research Questions

Q. How can synthetic yields of This compound be optimized under varying conditions?

  • Strategies :

  • Base Selection : Compare weak (K₂CO₃) vs. strong bases (NaH) to minimize side reactions .
  • Solvent Effects : Test polar aprotic solvents (DMF, acetonitrile) for improved nucleophilicity.
  • Temperature Control : Optimize reaction kinetics by varying temperatures (25–60°C) and monitoring via TLC .
    • Data Analysis : Use Design of Experiments (DoE) to identify critical variables impacting yield.

Q. What computational approaches predict the binding affinity of This compound with biological targets?

  • Methodology :

  • Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GABA-A or opioid receptors, based on structural analogs) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
    • Validation : Compare computational results with experimental IC₅₀ values from radioligand binding assays.

Q. How can structural modifications to This compound enhance selectivity for specific biological targets?

  • SAR Strategies :

  • Fluorine Position : Compare 2-fluoro vs. 3-/4-fluoro analogs to evaluate electronic effects on receptor binding .
  • Phenoxy Group Substitution : Introduce electron-withdrawing groups (e.g., nitro) to modulate amide reactivity .
    • Experimental Validation : Synthesize derivatives and test via in vitro assays (e.g., enzyme inhibition, receptor agonism/antagonism).

Q. How should researchers address contradictions in reported biological activities of This compound analogs?

  • Case Study : If one study reports anxiolytic effects while another observes sedation (as seen in related piperidine derivatives) :

Replicate assays under standardized conditions (e.g., dose, animal model).

Perform pharmacokinetic profiling to assess metabolite interference.

Use in silico tools to identify off-target interactions (e.g., CYP450 enzymes).

Methodological and Safety Considerations

Q. What safety protocols are critical when handling This compound in the laboratory?

  • Guidelines :

  • PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Waste Disposal : Segregate halogenated waste for professional treatment .

Q. How can researchers mitigate crystallization challenges during This compound purification?

  • Solutions :

  • Solvent Screening : Test mixtures like ethyl acetate/hexane or methanol/water.
  • Seeding : Introduce pre-formed crystals to induce nucleation.
  • Temperature Gradients : Slow cooling from reflux to room temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.